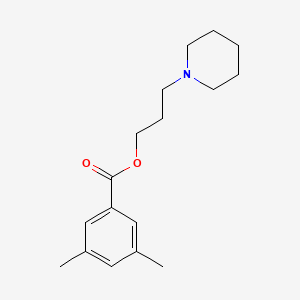
3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate is an organic compound that features a piperidine ring attached to a propyl chain, which is further connected to a 3,5-dimethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 3-(piperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the piperidine nitrogen.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propyl benzoate: Lacks the methyl groups on the benzene ring.
3-(Piperidin-1-yl)propyl 4-methylbenzoate: Has a single methyl group on the benzene ring.
3-(Piperidin-1-yl)propyl 2,4-dimethylbenzoate: Methyl groups are positioned differently on the benzene ring.
Uniqueness
3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its versatility in various applications.
Properties
CAS No. |
61909-37-3 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-11-15(2)13-16(12-14)17(19)20-10-6-9-18-7-4-3-5-8-18/h11-13H,3-10H2,1-2H3 |
InChI Key |
CYYSDSJEVSJJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OCCCN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B14564669.png)
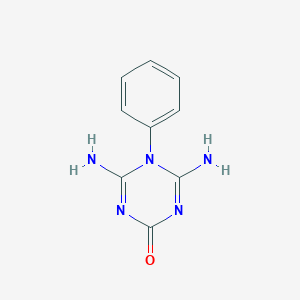
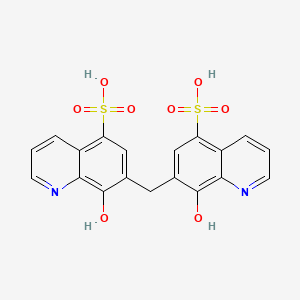
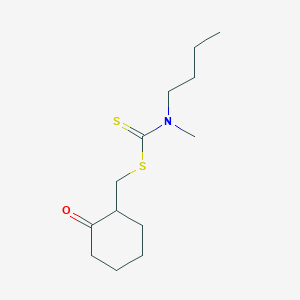
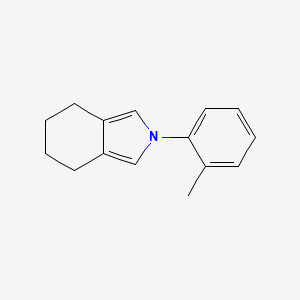
![[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane](/img/structure/B14564703.png)
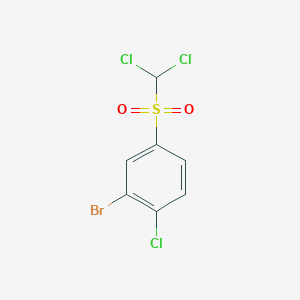
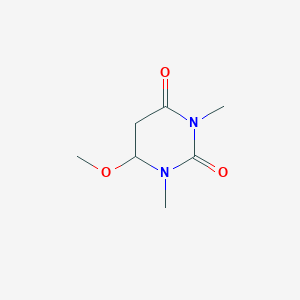
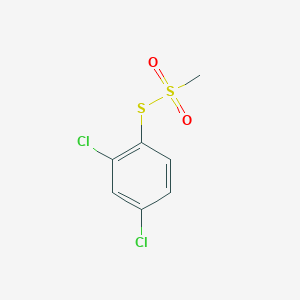
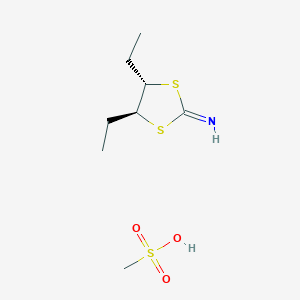
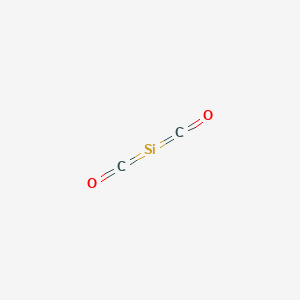
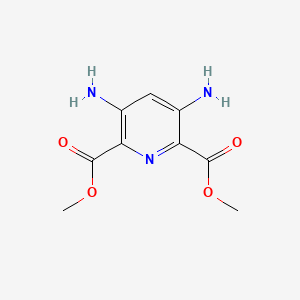
phosphaniumolate](/img/structure/B14564738.png)
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl-](/img/structure/B14564752.png)
